

# Technical Guide: Certificate of Analysis for Tenofovir Alafenamide-d6

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## Compound of Interest

Compound Name: Tenofovir alafenamide-d6

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This technical guide provides a comprehensive overview of the analytical characterization and quality control specifications for **Tenofovir Alafenamide-d6** (TAF-d6), a deuterated isotopologue of Tenofovir Alafenamide. TAF-d6 is a critical internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and drug metabolism studies. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for key analytical methods, and illustrates the analytical workflow.

## Certificate of Analysis Data

The following tables summarize the typical quantitative data and specifications for a batch of **Tenofovir Alafenamide-d6**.

Table 1: Physical and Chemical Properties

Parameter	Specification	Result
Appearance	White to off-white solid powder	Conforms
Molecular Formula	C <sub>21</sub> H <sub>23</sub> D <sub>6</sub> N <sub>6</sub> O <sub>5</sub> P	Conforms
Molecular Weight	482.51 g/mol	Conforms
Solubility	Soluble in DMSO	Conforms

Table 2: Quality and Purity Analysis

Test	Method	Specification	Result
Purity (HPLC)	HPLC-UV	≥98.0%	99.5%
Isotopic Purity	LC-MS/MS	≥99% Deuterium Incorporation	Conforms
Identity ( <sup>1</sup> H-NMR)	<sup>1</sup> H-NMR Spectroscopy	Consistent with structure	Conforms
Identity (MS)	Mass Spectrometry	Consistent with molecular weight	Conforms
Water Content (Karl Fischer)	KF Titration	≤1.0%	0.2%
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms

## Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **Tenofovir Alafenamide-d6** by separating it from any potential impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV-Vis detector.
- Column: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 μm)[1].
- Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 260 nm.
- Injection Volume: 5 µL.
- Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity

This method confirms the molecular weight and assesses the degree of deuterium incorporation in **Tenofovir Alafenamide-d6**.

- Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[1].
- Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.
- Mass Spectrometric Detection:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Monitoring Mode: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the parent ion to a specific product ion for both the deuterated and non-deuterated forms[1].
  - Data Analysis: The isotopic purity is determined by comparing the peak area of the deuterated analyte to that of any residual non-deuterated analyte.

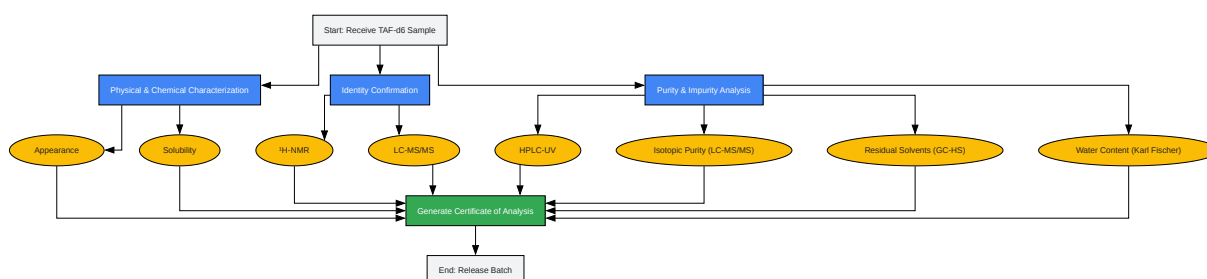
## Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) Spectroscopy for Structural Identity

$^1\text{H}$ -NMR spectroscopy is employed to confirm the chemical structure of **Tenofovir Alafenamide-d6**.

- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- Solvent: Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the  $^1\text{H}$ -NMR spectrum is acquired. The resulting spectrum is compared with the expected chemical shifts and coupling constants for the **Tenofovir Alafenamide-d6** structure.

## Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the quality control of **Tenofovir Alafenamide-d6**.



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Caption: Quality Control Workflow for **Tenofovir Alafenamide-d6**.

This guide provides a foundational understanding of the analytical testing and associated methodologies for ensuring the quality and identity of **Tenofovir Alafenamide-d6**. For further details, it is recommended to consult specific batch documentation and relevant pharmacopeial standards.

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## References

- 1. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
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